molecular formula C10H16O3 B13770088 3-Methyl-3-(4-methylpent-3-enyl)oxirane-2-carboxylic acid CAS No. 65416-36-6

3-Methyl-3-(4-methylpent-3-enyl)oxirane-2-carboxylic acid

Cat. No.: B13770088
CAS No.: 65416-36-6
M. Wt: 184.23 g/mol
InChI Key: BLQCRPVVVAHWGF-UHFFFAOYSA-N
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Description

3-Methyl-3-(4-methylpent-3-enyl)oxirane-2-carboxylic acid is an organic compound with the molecular formula C10H16O2 It is a derivative of oxirane, characterized by the presence of a carboxylic acid group and a methylpent-3-enyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-(4-methylpent-3-enyl)oxirane-2-carboxylic acid typically involves the epoxidation of an appropriate alkene precursor. One common method is the reaction of 4-methylpent-3-en-1-ol with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to form the oxirane ring. The resulting epoxide can then be further oxidized to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-(4-methylpent-3-enyl)oxirane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to ring-opening and formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions to open the oxirane ring.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methyl-3-(4-methylpent-3-enyl)oxirane-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-3-(4-methylpent-3-enyl)oxirane-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo nucleophilic attack, leading to ring-opening and formation of reactive intermediates. These intermediates can then interact with biological molecules, potentially leading to therapeutic effects or other biological activities.

Comparison with Similar Compounds

Similar Compounds

    2,3-Epoxy-geranial: Similar structure with an epoxide ring and an alkyl chain.

    3-Methyl-3-(4-methylpent-3-en-1-yl)oxirane-2-carbaldehyde: Another derivative with an aldehyde group instead of a carboxylic acid.

Uniqueness

3-Methyl-3-(4-methylpent-3-enyl)oxirane-2-carboxylic acid is unique due to the presence of both an oxirane ring and a carboxylic acid group, which imparts distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

65416-36-6

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

3-methyl-3-(4-methylpent-3-enyl)oxirane-2-carboxylic acid

InChI

InChI=1S/C10H16O3/c1-7(2)5-4-6-10(3)8(13-10)9(11)12/h5,8H,4,6H2,1-3H3,(H,11,12)

InChI Key

BLQCRPVVVAHWGF-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC1(C(O1)C(=O)O)C)C

Origin of Product

United States

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